molecular formula C24H34O2 B216128 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene

1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene

Katalognummer B216128
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: PDQZKLRKFUQIIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene, also known as TBPPB, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is a member of the family of alkylphenol ethers and is synthesized using a specific method.

Wirkmechanismus

1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. These mechanisms of action make 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage in various tissues. It has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene has various advantages and limitations for lab experiments. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases. However, its use in lab experiments may be limited by its potential toxicity and side effects. Further research is needed to determine the optimal dosage and safety profile of 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene.

Zukünftige Richtungen

There are various future directions for the use of 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene in scientific research. It has the potential to be used in the development of new drugs and therapies for the treatment of various diseases. Further research is needed to determine the optimal dosage and safety profile of 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene. Additionally, its potential use in the treatment of metabolic disorders such as diabetes warrants further investigation. Overall, 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene is a promising compound that has the potential to make significant contributions to scientific research.

Synthesemethoden

The synthesis of 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene involves a multistep process that includes the reaction of 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)propanol. The resulting compound is then reacted with 1-bromo-4-(2-tert-butylphenoxy)butane to form 1-tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene. This process involves various chemical reactions and purification steps to obtain the final product.

Wissenschaftliche Forschungsanwendungen

1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. 1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene has also been studied for its potential use in the development of new drugs and therapies.

Eigenschaften

Produktname

1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene

Molekularformel

C24H34O2

Molekulargewicht

354.5 g/mol

IUPAC-Name

1-tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene

InChI

InChI=1S/C24H34O2/c1-23(2,3)19-13-7-9-15-21(19)25-17-11-12-18-26-22-16-10-8-14-20(22)24(4,5)6/h7-10,13-16H,11-12,17-18H2,1-6H3

InChI-Schlüssel

PDQZKLRKFUQIIX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1OCCCCOC2=CC=CC=C2C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC=CC=C1OCCCCOC2=CC=CC=C2C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.